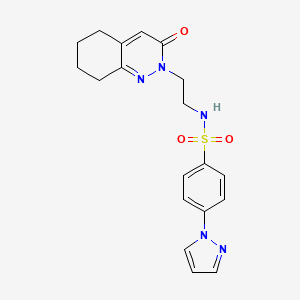

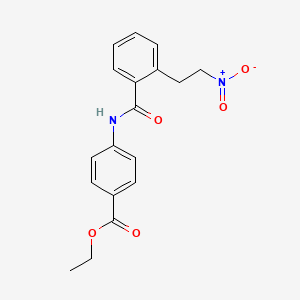

Ethyl 4-((2-(2-nitroethyl)benzoyl)amino)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-(2-nitroethyl)benzoyl)amino)benzenecarboxylate is a chemical compound with the molecular formula C18H18N2O5 . It is also known as ethyl 4-[2-(2-nitroethyl)benzamido]benzoate .

Synthesis Analysis

The synthesis of similar compounds typically involves a two-step process. The first step is the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction . The ester produced in the first step is pumped through a 10% Pd/C catalyst cartridge in a continuous flow system, optimizing the reaction time and sequences .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 342.35 , but other properties such as boiling point, melting point, and density were not found.Scientific Research Applications

Synthetic Chemistry Applications

- Synthesis of Tetrahydroquinoline Derivatives : Compounds similar to Ethyl 4-((2-(2-nitroethyl)benzoyl)amino)benzenecarboxylate have been utilized in the synthesis of tetrahydroquinoline derivatives. These derivatives have potential applications in the development of pharmaceuticals and organic materials (Bombarda et al., 1992).

- Molecular Electronic Devices : Molecular structures incorporating nitroamine redox centers, which are related to the nitroethyl group in the target compound, have been shown to exhibit negative differential resistance. This property is crucial for the development of molecular electronic devices, indicating potential electronic applications (Chen et al., 1999).

Material Science Applications

- Optical Storage Materials : Derivatives with nitrophenyl groups have been studied for their applications in reversible optical storage, highlighting the potential of such compounds in the development of advanced materials for information storage and processing (Meng et al., 1996).

Pharmacological Research

- Anticancer Prodrug Development : Certain benzoyl-amino derivatives have been synthesized as prodrugs that are activated to cytotoxic alkylating agents at tumor sites. This research demonstrates the potential of compounds with benzoyl-amino moieties in the development of targeted cancer therapies (Springer et al., 1990).

Properties

IUPAC Name |

ethyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-2-25-18(22)14-7-9-15(10-8-14)19-17(21)16-6-4-3-5-13(16)11-12-20(23)24/h3-10H,2,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAWVOZQGQWWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)

![4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B2747863.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)

![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)